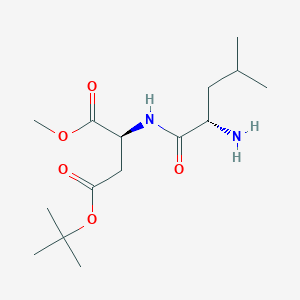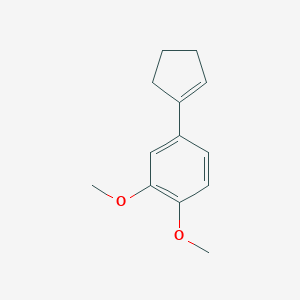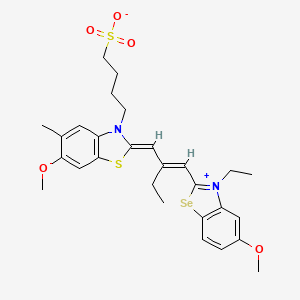
2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium is a complex organic compound that belongs to the class of benzoselenazoles and benzothiazolium salts. This compound is characterized by its unique structure, which includes selenium and sulfur atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenazole and benzothiazolium precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include alkylating agents, oxidizing agents, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are used to monitor the production process and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides.
Reduction: The compound can be reduced to form corresponding selenides and thiols.
Substitution: The benzothiazolium moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include selenoxides, sulfoxides, selenides, thiols, and various substituted benzothiazolium derivatives. These products can have different physical and chemical properties, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium involves its interaction with molecular targets and pathways in biological systems. The compound can modulate oxidative stress by scavenging reactive oxygen species and enhancing antioxidant defenses. It may also interact with specific enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-[2-[(3-ethyl-3H-benzoselenazol-2-ylidene)methyl]but-1-enyl]benzoselenazolium iodide
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium iodide
Uniqueness
Compared to similar compounds, 2-(2-((3-Ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(4-sulphonatobutyl)benzothiazolium is unique due to its specific structural features, such as the presence of both selenium and sulfur atoms, and its sulphonatobutyl group
Eigenschaften
CAS-Nummer |
63815-64-5 |
|---|---|
Molekularformel |
C28H34N2O5S2Se |
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
4-[(2Z)-2-[(2E)-2-[(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-6-methoxy-5-methyl-1,3-benzothiazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C28H34N2O5S2Se/c1-6-20(16-28-29(7-2)23-17-21(34-4)10-11-26(23)38-28)15-27-30(12-8-9-13-37(31,32)33)22-14-19(3)24(35-5)18-25(22)36-27/h10-11,14-18H,6-9,12-13H2,1-5H3 |
InChI-Schlüssel |
GDNHWQHMPIKQLF-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)OC)CC)/C=C\3/N(C4=C(S3)C=C(C(=C4)C)OC)CCCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)OC)CC)C=C3N(C4=C(S3)C=C(C(=C4)C)OC)CCCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


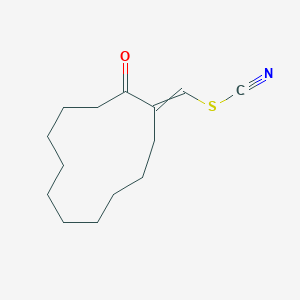
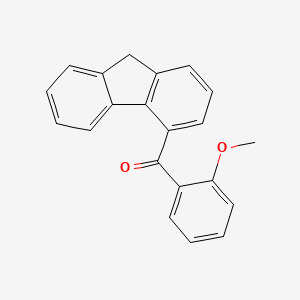
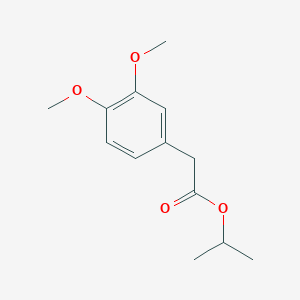
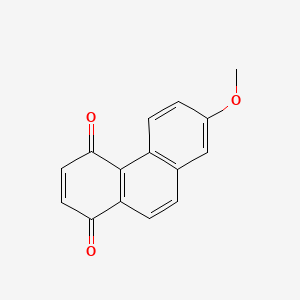
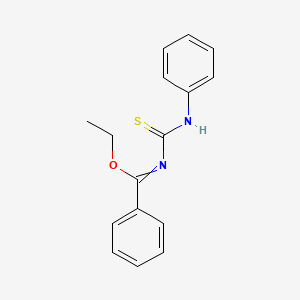

![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
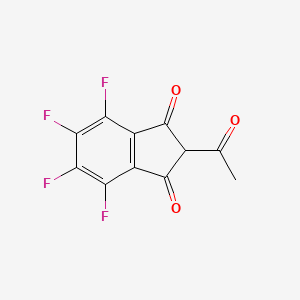

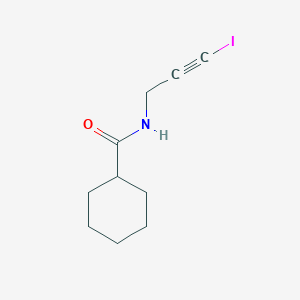
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
